molecular formula C15H12ClIO3 B2624861 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384859-42-1

3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2624861
CAS No.: 384859-42-1
M. Wt: 402.61
InChI Key: PPIRZIWRQKVTDE-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClIO3 It is characterized by the presence of a chloro group, an iodobenzyl ether, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and 4-iodobenzyl bromide.

    Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is reacted with 4-iodobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the ether linkage.

    Methoxylation: The resulting intermediate is then subjected to methoxylation using a suitable methoxylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro, iodo, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a fluorine atom instead of iodine.

    3-Chloro-4-[(4-methylbenzyl)oxy]-5-methoxybenzaldehyde: Similar structure but with a methyl group instead of iodine.

Uniqueness

The presence of the iodine atom in 3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde imparts unique reactivity and properties compared to its analogs

Properties

IUPAC Name

3-chloro-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRZIWRQKVTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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